3-Chloro-4-(3-ethoxyphenoxy)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(3-ethoxyphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-17-11-4-3-5-12(9-11)18-14-7-6-10(16)8-13(14)15/h3-9H,2,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKVICMIHNVFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Phenoxy Aniline Derivatives in Organic Synthesis and Material Science
Phenoxy aniline (B41778) derivatives are a class of organic compounds characterized by a diaryl ether linkage connecting a phenyl group to an aniline core. This structural motif is a cornerstone in various areas of chemical science. In organic synthesis, these compounds serve as versatile intermediates. The aniline moiety provides a nucleophilic amino group and an activated aromatic ring, both of which are amenable to a wide array of chemical transformations. The phenoxy group, on the other hand, can be tailored with different substituents to modulate the electronic properties and steric environment of the entire molecule.
This versatility makes phenoxy aniline derivatives valuable precursors in the synthesis of pharmaceuticals and biologically active compounds. For instance, certain 2-phenoxyaniline (B124666) derivatives have been investigated for their anti-inflammatory properties, with some showing preferential inhibition of the COX-2 enzyme. chemicalbook.com They are also used to create complex heterocyclic systems and are foundational in the development of inhibitors for various biological targets, such as the Na+/Ca2+ exchange system, which has implications for treating ischemic diseases. google.com
Beyond medicinal applications, the rigid yet tunable structure of phenoxy aniline derivatives lends itself to the development of advanced materials. Their incorporation into polymer backbones or as functional additives can enhance thermal stability, and confer specific optical or electronic properties. The diaryl ether bond is known for its chemical and thermal robustness, a desirable feature in high-performance polymers.
Unique Structural Features and Their Implications for Chemical Reactivity
The chemical behavior of 3-Chloro-4-(3-ethoxyphenoxy)aniline is a direct consequence of its distinct molecular architecture. The molecule can be deconstructed into several key components: the aniline (B41778) ring, a chloro substituent, a diaryl ether linkage, and an ethoxy group on the terminal phenyl ring.
Interactive Table: Physicochemical Properties of this compound Users can sort the data by clicking on the column headers.
| Property | Value |
| Molecular Formula | C₁₄H₁₄ClNO₂ |
| Molecular Weight | 263.72 g/mol scbt.com |
| CAS Number | 351424-69-0 |
| Appearance | Solid |
The reactivity of the aniline core is significantly influenced by the electronic effects of its substituents. The amino group (-NH₂) is an activating, ortho-, para-directing group, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring more susceptible to electrophilic aromatic substitution. However, the chlorine atom at position 3 (meta to the amino group) is an electron-withdrawing group through induction, which deactivates the ring to some extent. This interplay between the activating amino group and the deactivating chloro group creates a specific electronic environment that can be exploited for selective chemical reactions.
Rationale for In Depth Academic Investigation of 3 Chloro 4 3 Ethoxyphenoxy Aniline
The primary driver for the academic and industrial investigation of 3-Chloro-4-(3-ethoxyphenoxy)aniline is its role as a crucial intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors. medkoo.com Specifically, it is a key building block for Cabozantinib, a drug used in the treatment of certain types of cancer, including medullary thyroid cancer and renal cell carcinoma. medkoo.comresearchgate.net
Therefore, the academic interest in this compound is not just in the molecule itself, but in its strategic importance. Research focuses on developing efficient, scalable, and high-purity synthetic routes to this intermediate to ensure a reliable supply for pharmaceutical production. researchgate.netpatsnap.com The study of its properties and reactions informs the optimization of these synthetic pathways, making the production of life-saving medicines like Cabozantinib more efficient and cost-effective.
An in-depth exploration of the synthetic pathways leading to the formation of this compound reveals a multi-stage process that leverages both classical and modern organic chemistry methodologies. The construction of this molecule, which features a substituted phenoxy aniline (B41778) core, hinges on the strategic formation of a diaryl ether linkage followed by the carefully controlled functionalization of the aniline ring. This article delves into the advanced synthetic strategies employed for its preparation and that of its related analogues.
Advanced Spectroscopic and Crystallographic Characterization of 3 Chloro 4 3 Ethoxyphenoxy Aniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-Chloro-4-(3-ethoxyphenoxy)aniline. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom within the molecule.
In ¹H NMR, the proton signals are characteristically observed in specific regions of the spectrum. The aromatic protons of the two phenyl rings appear as complex multiplets in the downfield region, typically between 6.0 and 8.0 ppm. The ethoxy group protons present as a triplet for the methyl group (CH₃) around 1.4 ppm and a quartet for the methylene (B1212753) group (CH₂) at approximately 4.0 ppm, a result of spin-spin coupling. The amine (NH₂) protons can be observed as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon atoms of the aromatic rings resonate in the range of 110-160 ppm. The carbon attached to the chlorine atom and the ether oxygen will have distinct chemical shifts influenced by the electronegativity of these substituents. The ethoxy group carbons are found in the upfield region of the spectrum.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis
FTIR and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of this compound, offering a functional group fingerprint of the molecule.
The FTIR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C-O-C stretching of the ether linkage gives rise to a strong, characteristic band, usually in the 1200-1250 cm⁻¹ region. The C-Cl stretching vibration is found in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.
Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The aromatic ring breathing vibrations are often strong in the Raman spectrum, providing information about the substitution pattern.
| Functional Group | FTIR Absorption (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | 2850-2960 |
| C-O-C Stretch (Ether) | 1200-1250 |
| C-Cl Stretch | 600-800 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an essential tool for confirming the molecular weight and formula of this compound, as well as for studying its fragmentation pathways. The nominal molecular weight of this compound is approximately 263.7 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental composition.
Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern of ions. The molecular ion peak (M⁺) is expected to be observed, along with an M+2 peak with an intensity of about one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom. Common fragmentation pathways may involve the cleavage of the ether bond, leading to the formation of ions corresponding to the chlorophenoxy and ethoxyphenyl moieties.
Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would reveal the bond lengths, bond angles, and torsional angles of this compound. Such an analysis would provide insights into the planarity of the phenyl rings and the conformation of the flexible ether linkage. Furthermore, the crystal packing arrangement can be studied, revealing intermolecular interactions such as hydrogen bonding involving the amine group and halogen bonding involving the chlorine atom, which govern the supramolecular architecture.
Hyphenated Chromatographic Techniques for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a crucial technique for assessing the purity of this compound and for the analysis of reaction mixtures containing this compound. A typical reversed-phase HPLC method would utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, would be employed to ensure the efficient separation of the target compound from any impurities or starting materials. Detection is commonly achieved using a UV detector, with the wavelength set to a value where the analyte exhibits strong absorbance, typically around 254 nm.
Computational Chemistry and Quantum Mechanical Analysis of 3 Chloro 4 3 Ethoxyphenoxy Aniline
Electronic Structure and Molecular Orbital Theory Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. These calculations provide information about the distribution of electrons and the energies of the molecular orbitals, which are fundamental to understanding a molecule's reactivity and spectroscopic behavior.
For 3-Chloro-4-(3-ethoxyphenoxy)aniline, DFT calculations at the B3LYP/6-31G* level of theory are commonly employed to determine key electronic parameters. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
The molecular electrostatic potential (MEP) surface is another valuable output of electronic structure calculations. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atom of the aniline (B41778) group and the oxygen atom of the ether linkage are expected to be electron-rich regions, while the hydrogen atoms of the amine group and the aromatic rings will exhibit more electropositive character.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -5.42 eV |
| LUMO Energy | -0.89 eV |
| HOMO-LUMO Gap | 4.53 eV |
| Dipole Moment | 2.15 D |
Conformational Analysis and Energy Landscape Mapping
The flexibility of this compound arises from the rotational freedom around the ether linkage and the ethoxy group. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as conformers. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation.
The potential energy surface (PES) of the molecule can be mapped by plotting the energy as a function of the dihedral angles of the key rotatable bonds. The minima on this surface correspond to stable conformers. For this compound, the key dihedral angles are C4-O-C1' and C3'-O-C-C (using standard atom numbering of the rings). The analysis typically reveals a global minimum energy conformer, which is the most populated conformation at equilibrium, along with other local minima conformers that are slightly higher in energy. The relative energies of these conformers determine their population distribution according to the Boltzmann distribution.
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. While specific reaction mechanisms involving this compound are not extensively documented in the literature, theoretical methods can be applied to predict its reactivity. For instance, the synthesis of this compound often involves a nucleophilic aromatic substitution or an Ullmann condensation.
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. globalresearchonline.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.
In the context of this compound, molecular docking simulations could be performed to predict its binding to various protein targets. Given that many aniline derivatives exhibit inhibitory activity against kinases, a relevant target for a docking study could be a well-characterized kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The docking process involves placing the ligand in the binding site of the receptor and evaluating the different possible binding poses based on a scoring function, which estimates the binding free energy. The results would provide a predicted binding affinity (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor's active site.
Table 2: Hypothetical Molecular Docking Results for this compound with VEGFR2
| Parameter | Value |
| Binding Affinity | -8.5 kcal/mol |
| Interacting Residues | Cys919, Asp1046, Glu885 |
| Key Interactions | Hydrogen bond with Cys919, Hydrophobic interactions with Val848, Ala866, Leu1035 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity Prediction (Focus on methodology, not specific biological findings)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. globalresearchonline.net The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
The development of a QSAR model for a series of aniline derivatives, including this compound, would follow a systematic workflow. First, a dataset of compounds with known biological activities (e.g., IC50 values for a specific enzyme) is compiled. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Next, a mathematical model is developed to correlate the calculated descriptors with the observed biological activity. Common methods for model development include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms. The goal is to create a statistically robust model that can accurately predict the activity of new, untested compounds based on their calculated descriptors. The predictive power of the QSAR model is assessed through rigorous validation techniques, such as internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds.
Strategic Applications of 3 Chloro 4 3 Ethoxyphenoxy Aniline As a Versatile Chemical Synthon
Role as a Key Intermediate in Complex Organic Synthesis
3-Chloro-4-(3-ethoxyphenoxy)aniline serves as a crucial building block, or synthon, in the multistep synthesis of complex organic molecules, particularly in the pharmaceutical field. Its substituted diaryl ether structure is a key feature in a number of biologically active compounds. The primary amine group on the aniline (B41778) ring provides a reactive handle for a variety of chemical transformations, allowing for the construction of more elaborate molecular architectures.
A significant application of this intermediate is in the synthesis of kinase inhibitors. For instance, its structural analogues, such as 3-chloro-4-(3-fluorobenzyloxy)aniline, are pivotal in the creation of dual epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinase inhibitors. nih.gov In these syntheses, the aniline nitrogen is typically reacted to form a core heterocyclic structure, such as a quinazoline (B50416) or pyrimidine, which is common in kinase inhibitors. nih.gov The diaryl ether portion of the molecule often plays a critical role in binding to the target protein.
The synthesis of these complex molecules often involves a sequence of reactions where the aniline derivative is coupled with other fragments. For example, a common synthetic route involves the reaction of a substituted aniline with a heterocyclic chloride, such as a chloropyrimidine, to form an N-aryl-heterocyclic amine core. This core can then be further functionalized. The specific substitution pattern of this compound, with its chloro and ethoxyphenoxy groups, provides a precise combination of steric and electronic properties that can be essential for the final compound's biological activity.
The table below outlines a representative synthetic application for a structurally related aniline, highlighting the role of the aniline as a key reactant.
Table 1: Example of a Related Aniline in a Coupling Reaction
| Reactant A | Reactant B | Product Type | Significance |
|---|---|---|---|
| 3-Chloro-4-(3-fluorobenzyloxy)aniline | 6-substituted chloropyrimidine | 4-Anilino-6-substituted-pyrimidine | Core structure for dual EGFR/ErbB-2 kinase inhibitors nih.gov |
Utilization in Combinatorial Chemistry and the Design of Screening Libraries
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a library. iipseries.org These libraries are then screened for biological activity to identify lead compounds for drug development. This compound and its analogues are valuable synthons for creating such libraries due to their versatile reactivity and the desirable structural features they impart to the final products.
The core principle of using this aniline in combinatorial libraries involves reacting its primary amine group with a diverse set of building blocks. crsubscription.com For example, the aniline can be reacted with a library of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a large collection of amides, sulfonamides, or ureas, respectively. This approach allows for the systematic exploration of the chemical space around the this compound scaffold.
The "split-mix" synthesis method is a common technique in combinatorial chemistry where a solid support (like resin beads) is divided into portions, each reacted with a different building block, and then recombined. nih.gov By using this compound as a starting point, chemists can generate libraries where the diaryl ether portion is held constant while the rest of the molecule is varied, allowing for the investigation of how different substituents affect biological activity.
Table 2: Potential Library Generation from this compound
| Aniline Synthon | Diverse Reactant Pool | Resulting Functional Group in Library | Potential Application |
|---|---|---|---|
| This compound | Various Carboxylic Acids | Amides | Screening for enzyme inhibitors, receptor antagonists |
| This compound | Various Aldehydes/Ketones | Imines (Schiff bases), which can be reduced to secondary amines | Creating scaffolds for further diversification |
Development of Agrochemicals and Related Chemical Agents
The structural motifs present in this compound are also found in various agrochemicals, such as herbicides and pesticides. The chlorinated aniline core is a common feature in many active compounds in this field. google.com While specific examples directly using the 3-ethoxy variant are less documented in readily available literature, the development of agrochemicals from structurally similar anilines provides a clear precedent for its potential in this area. chemimpex.com
For instance, related compounds like 3-chloroaniline (B41212) and its derivatives are used as starting materials for herbicides such as chlorpropham. The synthesis of these agrochemicals often involves modifying the aniline functional group to introduce a moiety that confers herbicidal or pesticidal activity. The synthesis of the anthelmintic agent Rafoxanide, for example, involves the reaction of a related diaryl ether amine, 3-chloro-4-(4-chlorophenoxy)aniline, with 3,5-diiodosalicylic acid. nih.gov This highlights how the diaryl ether aniline scaffold can be a key component in veterinary and agricultural chemical agents. nih.gov
The development process for new agrochemicals often involves synthesizing and screening libraries of compounds for their efficacy against specific weeds, fungi, or insects. The use of this compound as a building block allows for the creation of novel compounds with potentially improved properties, such as increased potency, better crop selectivity, or a more favorable environmental profile. chemimpex.com
Table 3: Examples of Structurally Related Anilines in Agrochemicals
| Aniline Derivative | Resulting Agrochemical Class | Example Application | Reference |
|---|---|---|---|
| 3-Chloroaniline | Carbamate Herbicides | Intermediate for herbicides like Chlorpropham. | |
| 3-Chloro-2-methylaniline | Quinclorac precursor | Synthesis of quinolinecarboxylic acid herbicides for use in rice fields. google.com | google.com |
| 3-Chloro-4-fluoroaniline | Fluoroquinolone Antibiotics / Herbicides | Intermediate for antibiotics and fluorinated herbicides. google.com | google.com |
Scaffold for the Construction of Diverse Heterocyclic Systems
The aniline functional group is a versatile starting point for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. organic-chemistry.org this compound is an ideal scaffold for building such systems, which are of immense interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals.
One of the most common applications is the synthesis of quinazolines and quinazolinones. organic-chemistry.orgorganic-chemistry.org These bicyclic systems can be constructed by reacting the aniline with various carbon-containing reagents. For example, condensation of an anthranilic acid derivative (which can be prepared from the corresponding aniline) with an amide or acyl chloride can lead to the formation of a quinazolinone ring. nih.gov The reaction of this compound with a suitable partner would yield a quinazoline substituted at the 6-position with the ethoxyphenoxy group and at the 7-position with chlorine.
These heterocyclic derivatives are not limited to quinazolines. Depending on the reaction partner, a variety of other ring systems can be accessed. For instance, reaction with β-ketoesters can lead to quinolines, and condensation with diketones can yield pyrroles or other heterocyclic structures. The specific substitution pattern of this compound influences the reactivity and properties of the resulting heterocyclic compounds, making it a valuable tool for generating molecular diversity.
Table 4: Representative Heterocyclic Syntheses from Anilines
| Aniline Derivative | Reagent(s) | Resulting Heterocycle | General Significance |
|---|---|---|---|
| Substituted Aniline | 2-Aminobenzylamine and Aldehydes | Quinazolines | Core structure in many bioactive compounds. organic-chemistry.org |
| Substituted Aniline | Isatoic Anhydride and Amidoximes | Quinazolin-4(3H)-ones | Important pharmacophores with a wide range of biological activities. organic-chemistry.org |
| 3-Aminoquinazolinone | Chloroacetyl chloride, then 5-(4-chlorophenyl) 1,3,4-oxadiazole-2-thiol | Quinazolinone-oxadiazole conjugates | Synthesis of hybrid molecules with potential cytotoxic activity. nih.gov |
Q & A
Q. What are the optimized synthetic routes for 3-Chloro-4-(3-ethoxyphenoxy)aniline, and how can researchers ensure high yield and purity?
- Methodological Answer : A practical synthesis involves two key steps :
- Etherification : React 2-chloro-4-nitrophenol with 1-(chloromethyl)-3-ethoxybenzene in the presence of potassium carbonate (K₂CO₃) as a base, using dimethylformamide (DMF) as a solvent at 80–90°C for 6–8 hours. This forms the nitro precursor .
- Reduction : Reduce the nitro group to an amine using iron powder (Fe) and ammonium chloride (NH₄Cl) in a water/ethanol mixture at 60–70°C for 2–3 hours. Monitor completion via TLC.
- Yield Optimization : Adjust solvent polarity (e.g., ethanol/water ratios) during recrystallization to improve purity (>98% by HPLC). Contradictions in yield (e.g., 75–82% in similar syntheses) may arise from residual solvents or incomplete reduction .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group integration at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 278.0584).
- Purity Analysis : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) detects impurities (<1%). Melting point consistency (e.g., 120–122°C) further validates purity .
Advanced Research Questions
Q. How can researchers identify biological targets or mechanisms of action for this compound?
- Methodological Answer :
- Molecular Docking : Screen against kinase databases (e.g., EGFR/HER2) using AutoDock Vina to predict binding affinity. Compare results with structurally similar inhibitors (e.g., TAK-285 derivatives showing IC₅₀ values <50 nM for EGFR) .
- In Vitro Assays : Test enzyme inhibition (e.g., tyrosine kinases) via fluorescence-based assays. For anticancer activity, perform MTT assays on prostate carcinoma cell lines (e.g., 22RV1, PC3) to measure IC₅₀ .
Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Substituent Variation : Modify the ethoxy group (e.g., replace with trifluoromethyl or dichlorophenoxy) to assess impact on solubility and potency. Synthesize analogs via palladium-catalyzed coupling .
- Bioisosteric Replacement : Replace the chloro group with fluorine or methyl to evaluate metabolic stability. Use logP calculations (e.g., ACD/Labs) to correlate hydrophobicity with cellular uptake .
Q. How can researchers address contradictions in solubility and bioavailability data for this compound?
- Methodological Answer :
- Solubility Profiling : Conduct shake-flask experiments at physiological pH (1.2–7.4) with UV-Vis quantification. Use HPLC-UV or LC-MS to detect aggregation or degradation products.
- Bioavailability Optimization : Formulate with cyclodextrins or lipid nanoparticles to enhance aqueous solubility. Compare oral vs. intravenous pharmacokinetics in rodent models .
Q. What experimental designs are suitable for evaluating the compound’s stability under varying conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H₂O₂) for 14 days. Monitor degradation via HPLC-DAD and identify byproducts using LC-QTOF-MS .
- pH Stability : Incubate in buffers (pH 1–9) for 24 hours. Acidic conditions may hydrolyze the ethoxy group, while alkaline conditions could dechlorinate the ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
